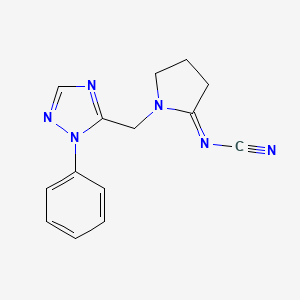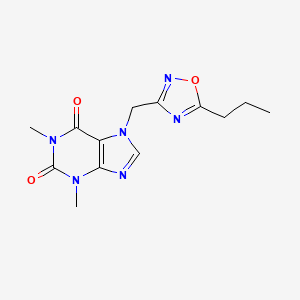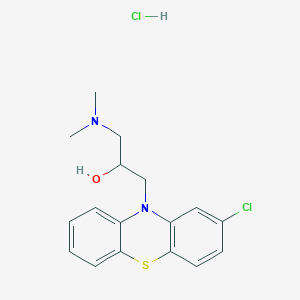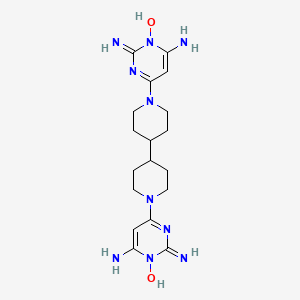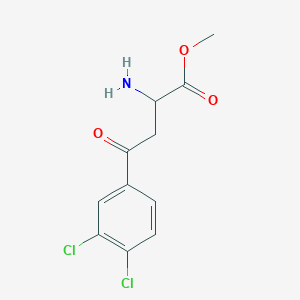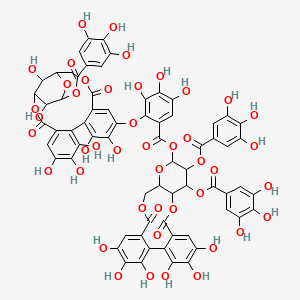
Euphorbin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euphorbin H is a bioactive compound isolated from the plant Euphorbia hirta, which belongs to the Euphorbiaceae family. This plant is traditionally used in various medicinal applications, including the treatment of respiratory ailments, gastrointestinal disorders, and skin conditions . This compound is known for its diverse pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Euphorbin H involves multiple steps, starting from the extraction of the plant material. The plant is typically dried and powdered before being subjected to solvent extraction using methanol or ethanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Euphorbin H undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide, this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions involving reducing agents such as sodium borohydride can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, aqueous medium.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Euphorbin H has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential in treating diseases such as cancer, diabetes, and hypertension.
Industry: Utilized in the development of natural pesticides and antimicrobial agents
Mechanism of Action
Euphorbin H exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: this compound influences signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Euphorbin A, B, C, and D: These compounds are also isolated from Euphorbia hirta and share similar structural features with Euphorbin H.
Quercetin: A flavonoid with antioxidant properties, often compared with this compound for its pharmacological effects.
Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to modulate multiple signaling pathways and interact with various molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
143201-48-3 |
|---|---|
Molecular Formula |
C68H50O44 |
Molecular Weight |
1571.1 g/mol |
IUPAC Name |
[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[[6,7,8,11,12,22,23-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-13-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C68H50O44/c69-22-1-14(2-23(70)39(22)79)59(94)109-57-55-34(13-103-62(97)17-7-28(75)42(82)48(88)35(17)36-18(64(99)107-55)8-29(76)43(83)49(36)89)106-68(58(57)110-60(95)15-3-24(71)40(80)25(72)4-15)112-66(101)21-10-31(78)45(85)52(92)54(21)104-32-11-20-38(51(91)46(32)86)37-19(9-30(77)44(84)50(37)90)65(100)108-56-47(87)33(12-102-63(20)98)105-67(53(56)93)111-61(96)16-5-26(73)41(81)27(74)6-16/h1-11,33-34,47,53,55-58,67-93H,12-13H2 |
InChI Key |
WDWBAQMVBNTSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)OC6=C(C(=C(C=C6C(=O)OC7C(C(C8C(O7)COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



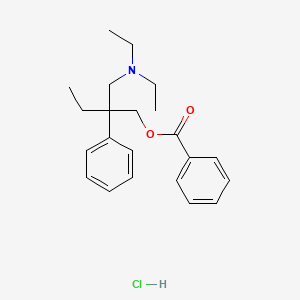
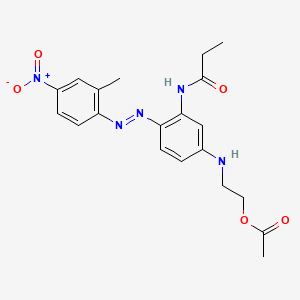


![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
